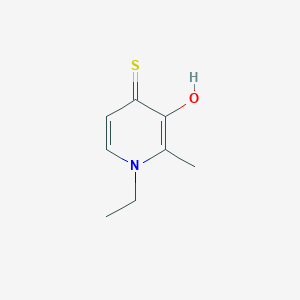

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

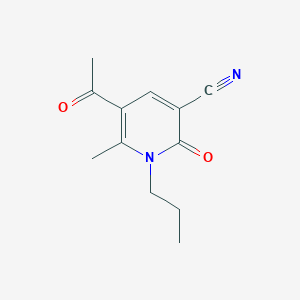

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is an organic compound with the empirical formula C₆H₇NO. It is also known by the synonym 2-Methyl-3-pyridinol. This compound belongs to the class of heterocyclic building blocks and is commonly used in the synthesis of pyrimidines .

Synthesis Analysis

The synthesis of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione can be achieved through various routes. One optimized strategy involves starting from 2-fluoro-4-methylpyridine. In contrast to a previously published synthesis using 2-bromo-4-methylpyridine, this approach avoids the use of palladium as a catalyst and exhibits increased overall yield (from 3.6% to 29.4%). The resulting compound is a potent inhibitor of p38α mitogen-activated protein kinase .

Molecular Structure Analysis

The molecular formula of 1-Ethyl-3-hydroxy-2-methylpyridine-4-thione is C₆H₇NO, with a molecular weight of 109.13 g/mol. Its structure includes a pyridine ring substituted with an ethyl group and a hydroxyl group at the 3-position. The compound crystallizes in the thione form .

Chemical Reactions Analysis

- Nitropyridine Formation : Reaction of pyridine or substituted pyridines with N₂O₅ in an organic solvent yields the N-nitropyridinium ion. Subsequent reaction with SO₂/HSO₃⁻ in water leads to the formation of 3-nitropyridine. The reaction mechanism involves a nitro group migration from the 1-position to the 3-position via a [1,5] sigmatropic shift .

- Imidazo[4,5-c]pyridine Synthesis : Starting from 4-aminopyridine, imidazo[4,5-c]pyridines can be synthesized .

- Substitution Reactions : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines using the vicarious substitution method or oxidative substitution method, yielding a series of 4-substituted-2-alkylamino-5-nitropyridines .

Physical And Chemical Properties Analysis

Mécanisme D'action

Safety and Hazards

- Hazard Statements : The compound poses risks related to acute oral toxicity, eye damage, skin irritation, and specific target organ toxicity (respiratory system). It is combustible and should be handled with care .

- Personal Protective Equipment : Use appropriate personal protective equipment, including dust masks, eyeshields, and gloves when handling this compound .

Propriétés

IUPAC Name |

1-ethyl-3-hydroxy-2-methylpyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMONGQRZFRDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=S)C(=C1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-hydroxy-2-methylpyridine-4-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)

![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)